molecular formula C11H14Cl2O B14342957 1-tert-Butyl-4-(dichloromethoxy)benzene CAS No. 104392-34-9

1-tert-Butyl-4-(dichloromethoxy)benzene

Cat. No.: B14342957
CAS No.: 104392-34-9
M. Wt: 233.13 g/mol
InChI Key: RUNGKFJWCWHBCC-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-(dichloromethoxy)benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a dichloromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-4-(dichloromethoxy)benzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous conditions and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-4-(dichloromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.

Major Products:

    Substitution: Halogenated or nitrated derivatives of the original compound.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Dechlorinated or demethoxylated products.

Scientific Research Applications

1-tert-Butyl-4-(dichloromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyl-4-(dichloromethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The tert-butyl group and dichloromethoxy group influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack. The pathways involved include the formation of carbocations and subsequent stabilization through resonance .

Comparison with Similar Compounds

Uniqueness: 1-tert-Butyl-4-(dichloromethoxy)benzene is unique due to the combination of the tert-butyl and dichloromethoxy groups, which impart distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

104392-34-9

Molecular Formula

C11H14Cl2O

Molecular Weight

233.13 g/mol

IUPAC Name

1-tert-butyl-4-(dichloromethoxy)benzene

InChI

InChI=1S/C11H14Cl2O/c1-11(2,3)8-4-6-9(7-5-8)14-10(12)13/h4-7,10H,1-3H3

InChI Key

RUNGKFJWCWHBCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(Cl)Cl

Origin of Product

United States

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